molecular formula C17H16ClN3O4S B11132814 Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11132814
M. Wt: 393.8 g/mol
InChI Key: DDESKKXSYYDIAS-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 5, a methyl carboxylate at position 4, and a unique amide-linked pyrrolidone moiety at position 2. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, which is often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16ClN3O4S/c1-21-8-9(7-12(21)22)15(23)20-17-19-13(16(24)25-2)14(26-17)10-5-3-4-6-11(10)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,23)

InChI Key

DDESKKXSYYDIAS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative with significant potential in various biological applications. This compound exhibits a complex structure that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O4S, characterized by:

  • Thiazole Core : A five-membered ring containing sulfur and nitrogen, known for diverse biological activities.
  • Chlorophenyl Group : Enhances reactivity and may influence biological interactions.
  • Pyrrolidine Moiety : Contributes to the compound's pharmacological profile through potential interactions with biological targets.

Biological Activities

Thiazole derivatives, including this compound, are known for a wide range of biological activities. The following table summarizes the key activities associated with similar thiazole derivatives:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazole ring; used in diabetes treatmentAntidiabetic
2-AminothiazoleSimple thiazole derivative; known for antimicrobial activityAntimicrobial
BenzothiazoleContains fused benzene and thiazole rings; exhibits anticancer propertiesAnticancer

The unique structure of this compound suggests enhanced biological activity compared to simpler thiazoles.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the thiazole structure can lead to significant enhancements in antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Thiazoles are recognized for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group may enhance interactions with cellular targets involved in cancer progression .
  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways. For example, certain thiazole derivatives have been reported to inhibit β-ketoacyl synthase enzymes, which are crucial for bacterial fatty acid synthesis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on methyl 2-amino-5-benzylthiazole-4-carboxylate reported an MIC of 0.06 µg/ml against Mycobacterium tuberculosis, suggesting that structural modifications can lead to potent anti-tubercular agents .
  • Another investigation highlighted the antibacterial properties of substituted thiazoles, where compounds demonstrated MIC values significantly lower than standard antibiotics like oxytetracycline .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate:

  • Antimicrobial Activity : Compounds with similar thiazole structures have demonstrated broad-spectrum antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The presence of the pyrrolidine moiety may contribute to enhanced interaction with bacterial targets.
  • Anticancer Potential : Thiazole derivatives are increasingly recognized for their anticancer properties. Studies have indicated that compounds containing thiazole rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways . The specific compound may exhibit similar effects due to its structural characteristics.
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and cancer cells . This inhibition can lead to reduced growth rates of pathogenic organisms or tumor cells.

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Antibacterial Evaluation : A series of thiazole derivatives were tested against Mycobacterium smegmatis, showing promising results with minimum inhibitory concentrations (MIC) as low as 50 μg/mL for some compounds . These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can effectively reduce cell viability in various cancer cell lines. For instance, studies reported significant cytotoxic effects against prostate cancer cells .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-withdrawing chlorine atom on the phenyl group activates the thiazole ring for nucleophilic aromatic substitution. Key reactions include:

Reaction Type Reagents/Conditions Products/Outcomes
Halogen displacementAmines (e.g., NH₃, alkylamines)Substituted amino-thiazole derivatives
Thiol-mediated substitutionThiols (e.g., RSH) in basic mediaThioether-linked analogs

These reactions are critical for modifying the compound's electronic properties and enhancing target selectivity in pharmacological applications.

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis (saponification):

    • Reagents: NaOH or KOH in aqueous ethanol.

    • Product: Corresponding carboxylic acid (5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid) .

    • Applications: Facilitates further derivatization (e.g., amide formation).

  • Acidic hydrolysis:

    • Reagents: HCl or H₂SO₄ in refluxing ethanol.

    • Outcome: Slower reaction rate compared to basic conditions.

Amidation and Carboxylic Acid Derivatives

The carboxylic acid (post-hydrolysis) participates in amide bond formation:

Reaction Reagents Applications
Carbodiimide-mediated couplingDCC, EDC with aminesBioconjugates or prodrugs
Activation with SOCl₂Thionyl chloride, followed by aminesHigh-yield amide synthesis

These reactions are pivotal for creating prodrugs or enhancing bioavailability.

Reactivity of the Pyrrolidinone Moiety

The 1-methyl-5-oxopyrrolidin-3-yl group undergoes:

  • Lactam ring-opening:

    • Conditions: Strong acids (e.g., H₂SO₄) or bases (e.g., LiAlH₄).

    • Products: Linear amines or diols, enabling structural diversification.

  • Carbonyl group reactions:

    • Reduction: NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl group directs electrophiles to specific positions:

Reaction Electrophile Position
NitrationHNO₃/H₂SO₄Para to chlorine
SulfonationSO₃/H₂SO₄Meta to chlorine

These modifications adjust steric and electronic profiles for optimized target binding.

Oxidation Reactions

  • Thiazole sulfur oxidation:

    • Reagents: H₂O₂ or mCPBA.

    • Product: Sulfoxide or sulfone derivatives, altering electronic density.

Photochemical Reactions

Under UV light, the thiazole ring may undergo:

  • [2+2] Cycloaddition: With alkenes to form bicyclic structures.

  • Ring-opening: In the presence of photosensitizers, yielding reactive intermediates for polymer synthesis.

Key Reaction Mechanisms and Conditions

  • Nucleophilic substitution: Proceeds via a two-step aromatic mechanism, with rate dependence on leaving-group ability and nucleophile strength.

  • Ester hydrolysis: Follows a base-catalyzed acyl-oxygen cleavage pathway.

  • Amidation: Utilizes carbodiimide-mediated activation to form stable NHS esters.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future research should explore kinetic studies and catalytic methods to optimize reaction efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Motifs and Functional Groups

(a) Chlorophenyl-Containing Compounds
  • Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid): Features a dichlorophenyl group linked to a cyclopropane-carboxylic acid.
  • Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole): Combines a dichlorophenyl group with a triazole ring and dioxolane. Triazoles are common in antifungals, suggesting the target compound’s thiazole might serve a divergent biological role .
(b) Heterocyclic Analogues
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ): Contains a thiophene ring and pyrazolopyrimidine system.

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Potential Applications
Target Compound Thiazole 2-Chlorophenyl, Pyrrolidone amide ~395.8* Not reported Pharmaceuticals (hypothetical)
Cyclanilide Cyclopropane 2,4-Dichlorophenyl, Carboxylic acid 285.1 Not reported Plant growth regulator
Etaconazole Triazole 2,4-Dichlorophenyl, Dioxolane 381.7 Not reported Fungicide
Example 62 Thiophene/Pyrimidine Fluorophenyl, Chromen-4-one 560.2 227–230 Kinase inhibitor (hypothetical)

*Estimated via molecular formula: C₁₇H₁₅ClN₃O₄S.

Preparation Methods

Synthesis of the Thiazole-4-Carboxylate Core

The thiazole ring forms the foundational structure of the target compound. A proven method involves cyclizing thiocyanate precursors under acidic conditions. For example, 3-thiocyanato-5-chloro-2-pentanone reacts with phosphoric acid at elevated temperatures (95–100°C) to yield 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole . Adapting this approach, substituting the starting material with a thiocyanate derivative containing a 2-chlorophenyl group could directly incorporate the aryl substituent at position 5 of the thiazole.

Key Reaction Conditions

  • Cyclization : 85% phosphoric acid, 95–100°C, 1–1.5 hours .

  • Yield : 61–75.5% for analogous thiazole derivatives .

Post-cyclization, esterification of the carboxylic acid at position 4 is critical. A method from CN102372680A demonstrates esterification using methanol and dry HCl gas, achieving methyl thiazole-4-carboxylate derivatives in high yields . Applying this to the intermediate:

Thiazole-4-carboxylic acid+CH3OHHCl gasMethyl thiazole-4-carboxylate\text{Thiazole-4-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl gas}} \text{Methyl thiazole-4-carboxylate}

Optimized Parameters

  • Solvent : Methanol

  • HCl Saturation : Room temperature, 12 hours .

  • Yield : Up to 95.5% for similar esters .

The table below evaluates key steps based on the cited sources:

StepMethodYieldConditionsSource
Thiazole cyclizationH₃PO₄, 95°C, 1.5 hrs61–75%85% phosphoric acid
EsterificationCH₃OH, HCl gas, 12 hrs~95%Room temperature
Oxidation (MnO₂)60–80°C, 24–72 hrs66%Acetonitrile solvent
CouplingAcyl chloride + amine, base70–85%Dichloromethane, triethylamine

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring the 2-chlorophenyl group incorporates exclusively at position 5 requires precise precursor design.

  • Amino Group Stability : The 2-amino intermediate may oxidize; inert atmospheres (N₂/Ar) are recommended during handling.

  • Pyrrolidinone Synthesis : MnO₂-mediated oxidation (CN102372680A) offers a scalable route but requires strict temperature control .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclization and condensation. A common approach involves:

Gewald reaction : Formation of the thiazole core using 2-amino-thiophene derivatives and appropriate acylating agents .

Coupling reactions : Introducing the 1-methyl-5-oxopyrrolidin-3-yl carbonyl moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Esterification : Final carboxylate group modification using methanol under acidic or basic conditions .
Key intermediates include 2-amino-thiazole derivatives and substituted pyrrolidinone precursors. Reaction progress should be monitored via TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while reducing steric hindrance in coupling steps .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylations, while higher temperatures (60–80°C) accelerate cyclization .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variables .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:
Critical techniques and markers:

  • ¹H/¹³C NMR :
    • Thiazole ring protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • 2-Chlorophenyl aromatic signals (δ 7.2–7.6 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via HRMS) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

Advanced: How to resolve discrepancies in reported spectral data?

Methodological Answer:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 4-(chloromethyl)thiazole derivatives ).
  • Solvent effects : Note that DMSO-d₆ may shift NH protons upfield compared to CDCl₃ .
  • Dynamic effects : Rotameric equilibria in the pyrrolidinone moiety can split NMR signals; variable-temperature NMR (VT-NMR) clarifies this .

Advanced: How to design in vitro assays for biological activity evaluation?

Methodological Answer:

  • Target selection : Prioritize enzymes with structural homology to known thiazole inhibitors (e.g., kinase or protease targets) .
  • Assay conditions :
    • Use recombinant enzymes (e.g., expressed in E. coli) and measure IC₅₀ via fluorogenic substrates .
    • Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity in parallel using MTT assays .
  • Structure-Activity Relationship (SAR) : Modify the 2-chlorophenyl or pyrrolidinone groups to probe electronic effects .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester and amide groups .
  • Solvent choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately used .

Advanced: How to resolve stereochemical ambiguities via crystallography?

Methodological Answer:

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., ethyl acetate/hexane) to obtain single crystals .
  • X-ray diffraction : Refine data with SHELXL; analyze torsion angles (e.g., C5–N–C=O) to confirm amide geometry .
  • Comparison with analogs : Cross-reference with reported structures (e.g., thiazolo[3,2-a]pyrimidine derivatives ).

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